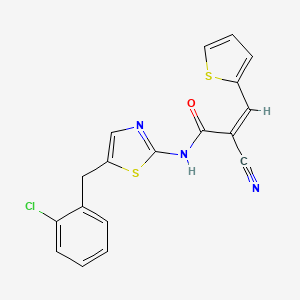
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzylamine with a suitable thioamide under acidic conditions.
Acrylamide Formation: The thiazole derivative is then reacted with acryloyl chloride in the presence of a base to form the acrylamide moiety.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Thiophene Ring Addition: Finally, the thiophene ring is added through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride (NaH), alkyl halides, and various catalysts (e.g., palladium) are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced cyano derivatives.
Substitution: Various substituted thiazole and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Studies focus on its efficacy in treating various diseases, its mechanism of action, and its pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide lies in its combination of a thiazole ring, a cyano group, and a thiophene ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(Z)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS2/c19-16-6-2-1-4-12(16)8-15-11-21-18(25-15)22-17(23)13(10-20)9-14-5-3-7-24-14/h1-7,9,11H,8H2,(H,21,22,23)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGUXCVNKCRSFO-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CS3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=CS3)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

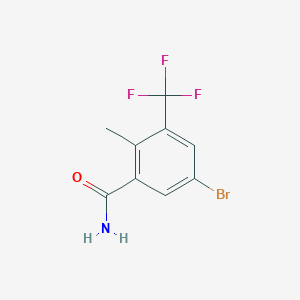
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2905274.png)
![4-[(2,3-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2905275.png)
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2905276.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2905277.png)
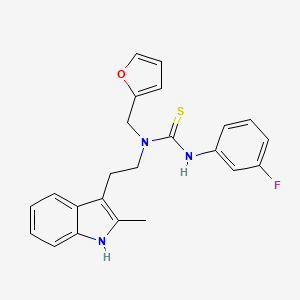
![7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B2905280.png)
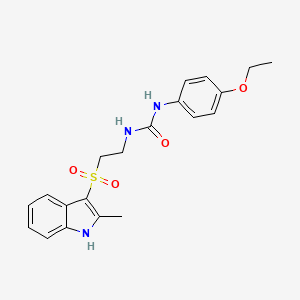
methanamine](/img/structure/B2905285.png)
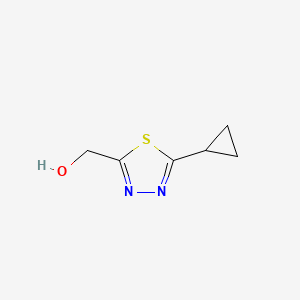
![1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea](/img/structure/B2905287.png)
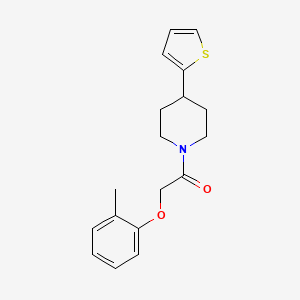
![2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide](/img/structure/B2905290.png)
